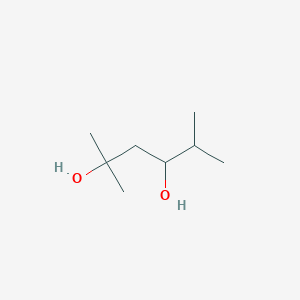

2,5-Dimethyl-2,4-hexanediol

Description

Dehydration Reactions of 2,5-Dimethyl-2,4-hexanediol

Dehydration of this compound can lead to the formation of various products, including cyclic ethers and unsaturated dienes, depending on the reaction conditions.

The pinacol (B44631) rearrangement is an acid-catalyzed reaction of a 1,2-diol (a vicinal diol) that results in a carbonyl compound. masterorganicchemistry.comwikipedia.org This reaction proceeds through the formation of a carbocation intermediate after the protonation of a hydroxyl group and subsequent loss of water. masterorganicchemistry.comchemistrysteps.com A 1,2-migration of an alkyl or other group then occurs, leading to the formation of a more stable oxonium ion, which upon deprotonation gives the final ketone or aldehyde. wikipedia.orgchemistrysteps.com

For an unsymmetrical diol, the reaction is selective, with the hydroxyl group that forms a more stable carbocation being preferentially eliminated. wikipedia.orgchemistrysteps.com The migratory aptitude of the adjacent groups also influences the product distribution. wikipedia.org

While this compound is not a vicinal diol, its structural isomer, 2,3-dimethyl-2,3-butanediol (pinacol), is the classic substrate for this rearrangement. byjus.com The general mechanism involves four key steps:

Protonation of a hydroxyl group by an acid. byjus.com

Loss of a water molecule to form a carbocation. byjus.com

Migration of a methyl group to the positively charged carbon. byjus.com

Deprotonation to yield the final product, pinacolone (B1678379) (3,3-dimethyl-2-butanone). byjus.com

This rearrangement is a fundamental transformation in organic synthesis for converting 1,2-diols to carbonyl compounds. byjus.com

The dehydration of this compound can also lead to the formation of unsaturated compounds, such as 2,5-dimethyl-2,4-hexadiene (B125384). chembk.comgoogle.com This intermolecular dehydration can be achieved through methods like gas-phase dehydration. chembk.com The reaction involves the elimination of two water molecules from the diol to create two double bonds.

In a related context, the dehydration of 2,5-hexanediol (B147014) has been studied. Intramolecular dehydration of chiral 2,5-hexanediol in high-temperature liquid water can produce cis-2,5-dimethyltetrahydrofuran. acs.org The addition of high-pressure carbon dioxide can enhance the rate of this dehydration. acs.org At higher temperatures, such as 573 K, polymerization reactions may become more prevalent. acs.org

The following table summarizes the products of dehydration reactions for related diols:

| Reactant | Reaction Conditions | Major Product(s) |

| This compound | Catalytic dehydration | 2,5-Dimethyl-2,4-hexadiene google.com |

| Chiral 2,5-Hexanediol | High-temperature liquid water (523 K) with CO2 | cis-2,5-Dimethyltetrahydrofuran acs.org |

| 2,5-Hexanediol | Concentrated sulfuric acid | Mixture of cis- and trans-2,5-Dimethyltetrahydrofuran acs.org |

Oxidation and Reduction Processes Involving this compound

The oxidation of alcohols is a common transformation in organic chemistry. Secondary alcohols, such as the hydroxyl groups in this compound, can be oxidized to form ketones. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) and chromium trioxide. The selective oxidation of one or both hydroxyl groups in this compound would yield the corresponding hydroxy ketone or diketone.

In a broader context, the selective aerobic oxidation of other diols, such as tetrahydrofuran-2,5-dimethanol, has been achieved using catalysts like hydrotalcite-supported gold nanoparticles to produce dicarboxylic acids. acs.org

The derivatives of this compound, such as the corresponding ketones or unsaturated compounds, can undergo reduction. For instance, ketones can be reduced to the corresponding secondary alcohols. A common reducing agent for this purpose is lithium aluminum hydride, which can reduce ketones to alkanes.

The reduction of related unsaturated furanic compounds, derived from biomass, is an area of active research. For example, 5-hydroxymethylfurfural (B1680220) (HMF) can be reduced to various products, including 2,5-dimethylfuran (B142691) (DMF) and 1,6-hexanediol (B165255) (1,6-HD), depending on the catalyst and reaction conditions. frontiersin.org

Derivatization Reactions of Hydroxyl Functionalities in this compound

The hydroxyl groups of this compound are functional handles that allow for various derivatization reactions. These reactions are crucial for synthesizing a range of other compounds. For instance, 2,5-dimethyl-2,5-hexanediol (B89615) is used in the synthesis of heterocyclic boron compounds. ottokemi.comsigmaaldrich.com It also reacts with nitriles in the presence of concentrated sulfuric acid to form Δ1-pyrrolines. ottokemi.comsigmaaldrich.com

Furthermore, the hydroxyl groups make it a useful intermediate in the production of polymers, resins, and organic peroxides. innospk.com For example, 2,5-hexanediol can be used as a monomer in the preparation of polyesters by reacting it with diacid chlorides. sigmaaldrich.com

The following table lists some of the derivatization reactions for related diols:

| Reactant | Reagent(s) | Product(s) |

| 2,5-Dimethyl-2,5-hexanediol | Nitriles, H2SO4 | Δ1-Pyrrolines ottokemi.comsigmaaldrich.com |

| 2,5-Dimethyl-2,5-hexanediol | - | Heterocyclic boron compounds ottokemi.comsigmaaldrich.com |

| 2,5-Hexanediol | Primary amines | N-substituted pyrroles sigmaaldrich.com |

| 2,5-Hexanediol | Diacid chlorides | Polyesters sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3899-89-6 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,5-dimethylhexane-2,4-diol |

InChI |

InChI=1S/C8H18O2/c1-6(2)7(9)5-8(3,4)10/h6-7,9-10H,5H2,1-4H3 |

InChI Key |

JANSZBDMCKVQEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C)(C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethyl 2,4 Hexanediol

Catalytic Approaches to 2,5-Dimethyl-2,5-hexanediol (B89615) Synthesis

Catalytic methods are central to the efficient synthesis of diols, often providing pathways to specific stereoisomers through enantioselective processes.

The enantioselective reduction of the corresponding diketone, 2,5-hexanedione (B30556), represents a key strategy for producing chiral 2,5-hexanediol (B147014). Biocatalysis, utilizing enzymes from microorganisms, is a prominent technique in this area.

Microbial transformation using yeast is a common method for producing 2,5-hexanediol. wikipedia.org For instance, the yeast Pichia farinose has been used to reduce 2,5-hexanedione, with process optimization achieved through response surface methodology. researchgate.net Studies have identified optimal conditions for temperature, pH, and substrate concentrations to maximize yield. researchgate.net Enzymes such as reductases and dehydrogenases are responsible for this transformation. An NADPH-dependent reductase purified from baker's yeast has demonstrated high enantiomeric purities (>98% ee) in the reduction of various carbonyl compounds, including diketones. acs.org Similarly, butanediol (B1596017) dehydrogenases, like the one from Bacillus clausii (BcBDH), can catalyze the asymmetric reduction of prochiral 1,2-diketones. rsc.org While BcBDH was shown to reduce substrates like 2,3-hexanedione, the principle applies to other diketones. rsc.org The use of Lactobacillus kefir has also been explored for the reduction of 2,5-hexanedione to 2,5-hexanediol. researchgate.net These enzymatic processes can yield specific enantiopure products, such as 2,5-(S,S)-hexanediol. google.com

| Biocatalyst | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Pichia farinose | 2,5-Hexanedione | 2,5-Hexanediol | Optimization of batch production conditions (temperature, pH, etc.) improves yield. | researchgate.net |

| Baker's Yeast Reductase | 2,4-Hexanedione | Corresponding alcohol | Achieves high enantiomeric purities (>98% ee). | acs.org |

| Lactobacillus kefir | 2,5-Hexanedione | 2,5-Hexanediol | An alternative microbial route, though can present challenges with cell morphology. | researchgate.net |

| Bacillus clausii Dehydrogenase (BcBDH) | Aliphatic 1,2-diketones | α-hydroxy ketones and/or 1,2-diols | Catalyzes R-selective asymmetric reduction. | rsc.org |

Pinacol (B44631) coupling is a fundamental reaction that involves the reductive dimerization of carbonyl compounds to form 1,2-diols. numberanalytics.com This reaction provides a direct route to 2,5-dimethyl-2,5-hexanediol starting from acetone (B3395972). The core of the reaction is the single-electron transfer to the carbonyl group, generating radical intermediates that couple to form the diol. organic-chemistry.org

Modern advancements have focused on developing catalytic and asymmetric versions of this reaction to control stereochemistry. organic-chemistry.org Asymmetric pinacol coupling can be achieved using chiral catalysts to produce enantiomerically enriched diols. While the direct asymmetric pinacol coupling of acetone to form chiral 2,5-dimethyl-2,5-hexanediol is challenging, the principles have been established with other substrates. For example, low-valent titanium has been used to mediate selective cross-pinacol couplings of aromatic aldehydes, yielding unsymmetrical pinacols with good diastereoselectivity. organic-chemistry.org Catalytic systems for retropinacol/cross-pinacol coupling sequences have also been developed, allowing access to unsymmetrical 1,2-diols in excellent yields under mild conditions. nih.gov These strategies highlight the potential for developing highly selective catalytic systems for the synthesis of specific isomers of 2,5-dimethyl-2,5-hexanediol.

Transition metal catalysis offers robust methods for synthesizing diols. A notable route involves the hydrogenation of an intermediate compound, 2,5-dimethyl-3-hexyne-2,5-diol. This precursor is synthesized in a one-step process from acetylene (B1199291) and acetone, using isobutyl potassium alcoholate as a catalyst. google.com The subsequent hydrogenation of the alkyne diol to the saturated diol, 2,5-dimethyl-2,5-hexanediol, is carried out in a high-pressure reactor using Raney nickel as the transition metal catalyst. google.com This integrated process is designed to be efficient, with a short workflow and recycling of solvents. google.com

Another catalytic synthesis route starts from 2-methyl-3-buten-2-ol (B93329). In a reaction conducted at 90°C and 500 kPa, 2-methyl-3-buten-2-ol is reacted with 2-propanol in the presence of tert-butyl peroxy pivalate (B1233124) as an initiator. This process achieves a high conversion of the starting olefin (95%) and produces 2,5-dimethyl-2,5-hexanediol with a selectivity of 76%.

Non-Catalytic Synthetic Pathways to 2,5-Dimethyl-2,5-hexanediol

Non-catalytic methods, often involving stoichiometric organometallic reagents, provide alternative and direct pathways to 2,5-dimethyl-2,5-hexanediol.

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. saskoer.ca The synthesis of 2,5-dimethyl-2,5-hexanediol can be accomplished via the reaction of a Grignard reagent with an appropriate ester. One documented route involves the use of methyl levulinate as the starting material. mdpi.com The reaction with an excess of a methyl Grignard reagent, such as methylmagnesium bromide, leads to the formation of the tertiary diol. The reaction proceeds through the addition of the Grignard reagent to the ketone and ester carbonyl groups of the methyl levulinate. saskoer.ca

Besides Grignard reagents, other organometallic compounds, particularly organolithium reagents, are effective for synthesizing 2,5-dimethyl-2,5-hexanediol. Organolithium reagents are generally more nucleophilic than their Grignard counterparts. saskoer.ca

A key method involves the reaction of 2,5-hexanedione with an organolithium reagent. mdpi.com Specifically, methyllithium (B1224462) is added dropwise to a solution of 2,5-hexanedione in dry diethyl ether at a low temperature of -78°C. mdpi.comresearchgate.net This low temperature is crucial to ensure high selectivity. researchgate.net The reaction mixture is stirred for several hours before being quenched with water to yield 2,5-dimethyl-2,5-hexanediol. mdpi.com This method requires stringent anhydrous and oxygen-free conditions, typically achieved by using flame-dried glassware and inert gas purging. researchgate.net

| Reagent Type | Starting Material | Key Reaction Conditions | Reference |

|---|---|---|---|

| Grignard Reagent (e.g., MeMgBr) | Methyl levulinate | Reaction with excess Grignard reagent. | mdpi.com |

| Organolithium (e.g., MeLi) | 2,5-Hexanedione | Dry diethyl ether solvent, -78°C, inert atmosphere. | mdpi.comresearchgate.net |

Multi-Step Conversions Leading to 2,5-Dimethyl-2,4-hexanediol

A significant multi-step synthetic route for this compound involves the reaction of an epoxide with an aldehyde via a dianion intermediate. orgsyn.org This method provides a structured pathway to synthesize 1,3-diols with considerable control over the final structure.

The synthesis begins with the preparation of a powerful reducing agent, lithium 4,4'-di-tert-butylbiphenylide (LDBB), in a tetrahydrofuran (B95107) (THF) solution. orgsyn.org This reagent is then used for the reductive cleavage of an epoxide. Specifically, isobutylene (B52900) oxide is added to the LDBB solution at a controlled temperature of -78°C. This reductive opening of the epoxide is highly regioselective, consistently yielding a less-substituted organolithium and a more-substituted alcoholate. orgsyn.org

This procedure represents a well-documented example of a multi-step conversion to produce this compound, highlighting the use of organolithium reagents in C-C bond formation.

Table 1: Reactants and Yield for the Synthesis of this compound

| Reactant/Product | Molecular Formula | Amount (moles) | Role | Yield (%) |

|---|---|---|---|---|

| Isobutylene oxide | C₄H₈O | 0.10 | Starting Material | - |

| Isobutyraldehyde | C₄H₈O | 0.10 | Starting Material | - |

| Lithium 4,4'-di-tert-butylbiphenylide (LDBB) | C₂₀H₂₇Li | - | Reducing Agent | - |

| Tetrahydrofuran (THF) | C₄H₈O | - | Solvent | - |

| This compound | C₈H₁₈O₂ | - | Product | 62-66 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Green Chemistry Principles in this compound Synthesis Research

A comprehensive search of scientific literature and chemical databases did not yield specific research focused on the application of green chemistry principles for the synthesis of this compound. The following subsections reflect this lack of available data.

Solvent-Free and Aqueous Medium Approaches for this compound

No published research or data were found detailing solvent-free or aqueous medium-based synthetic methods specifically for this compound.

Atom Economy and Sustainability Metrics in this compound Production Research

No studies were identified that calculated or discussed atom economy or other sustainability metrics for the production of this compound.

Chemical Reactivity and Transformation Pathways of 2,5 Dimethyl 2,4 Hexanediol

Derivatization Reactions of Hydroxyl Functionalities in 2,5-Dimethyl-2,4-hexanediol

Esterification and Etherification Chemistry of this compound

The reactivity of this compound in esterification and etherification reactions is dictated by the presence of two distinct hydroxyl groups: one secondary (at the C4 position) and one tertiary (at the C2 position). This structural asymmetry allows for potential selectivity in reactions, as tertiary alcohols are known to be more sterically hindered and less reactive in typical esterification protocols compared to secondary alcohols. quora.com

Esterification:

The formation of esters from this compound can be achieved by reacting the diol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. Due to steric hindrance around the tertiary alcohol, forcing conditions or highly reactive reagents may be necessary to achieve diester formation. Conversely, selective monoesterification at the more accessible secondary hydroxyl group can be achieved under milder conditions. quora.comorganic-chemistry.org

Peptide coupling reagents, typically used for amide bond formation, have also been demonstrated to be effective for the esterification of sterically hindered alcohols. luxembourg-bio.com Reagents like TBTU, TATU, and COMU can facilitate the reaction between a carboxylic acid and an alcohol at room temperature in the presence of an organic base. luxembourg-bio.com For tertiary alcohols, which are particularly challenging, only the stronger coupling agents like COMU, when paired with a potent non-nucleophilic base, have shown effectiveness. luxembourg-bio.com This suggests a potential pathway for the esterification of the tertiary hydroxyl in this compound.

A summary of potential esterification approaches is presented below.

| Reagent Type | Target Hydroxyl | Plausible Conditions | Product Type |

| Carboxylic Acid (Fischer Esterification) | Secondary > Tertiary | Acid catalyst (e.g., H₂SO₄), heat, removal of water | Mono- or Di-ester |

| Acyl Chloride / Anhydride | Secondary & Tertiary | Base (e.g., Pyridine), room temperature | Mono- or Di-ester |

| Uronium Coupling Agent (e.g., TBTU) | Secondary | Organic Base (e.g., DBU) | Selective Mono-ester |

| Uronium Coupling Agent (e.g., COMU) | Tertiary | Strong Organic Base (e.g., MTBD) | Di-ester |

Etherification:

Etherification of diols can proceed via several mechanisms, including the Williamson ether synthesis or acid-catalyzed reactions with alkenes like isobutylene (B52900). researchgate.netresearchgate.net For this compound, the Williamson synthesis would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. Selective mono-etherification at the secondary alcohol could be favored by using one equivalent of base.

Acid-catalyzed etherification using zeolites or ion-exchange resins is a common method for glycols. researchgate.netresearchgate.net The reaction of glycols with isobutylene over acid catalysts, for instance, yields tert-butyl ethers. In the case of this compound, the tertiary alcohol is more likely to undergo dehydration under strong acidic conditions, while the secondary alcohol could be etherified.

Cyclization Reactions and Heterocycle Formation from this compound

As a 1,4-diol, this compound is a prime candidate for intramolecular cyclization reactions to form five-membered heterocyclic rings. These transformations are typically promoted by acid catalysis, which facilitates dehydration.

Formation of Tetrahydrofuran (B95107) Derivatives:

The acid-catalyzed dehydration of diols is a standard method for synthesizing cyclic ethers. researchgate.net For the related isomer, 2,5-Dimethyl-2,5-hexanediol (B89615), dehydration using a heteropoly acid catalyst is known to yield 2,2,5,5-tetramethyltetrahydrofuran. ottokemi.comscientificlabs.comsigmaaldrich.comchemicalbook.com By analogy, the acid-catalyzed intramolecular dehydration of this compound is expected to produce a substituted tetrahydrofuran. The reaction likely proceeds via protonation of one hydroxyl group, followed by nucleophilic attack by the other hydroxyl group. Given the presence of a secondary and a tertiary alcohol, two pathways are possible, though protonation of the tertiary alcohol to form a more stable tertiary carbocation intermediate followed by attack from the secondary alcohol is a probable route. The expected primary product would be 2-isopropyl-5,5-dimethyltetrahydrofuran-2-ol , which could undergo further dehydration.

Studies on the cyclization of 1,4-diols using dimethyl carbonate (DMC) in the presence of a base have also shown this to be an effective green method for producing tetrahydrofurans. researchgate.netnih.gov This reaction proceeds through methoxycarbonylation followed by an intramolecular substitution. nih.gov However, the reactivity is noted to be lower for secondary alcohols, suggesting that the tertiary alcohol in this compound might hinder this specific transformation pathway. nih.gov

Formation of Pyrrolines:

A notable reaction of the related 2,5-Dimethyl-2,5-hexanediol is its reaction with nitriles in the presence of concentrated sulfuric acid to yield Δ¹-pyrrolines. ottokemi.comscientificlabs.comsigmaaldrich.comchemicalbook.com This reaction, a type of Ritter reaction followed by cyclization and dehydration, transforms the diol into a nitrogen-containing heterocycle. This pathway is also plausible for this compound, where the diol would react with a nitrile (R-C≡N) to form a substituted pyrroline.

Reactions at the Carbon Backbone of this compound

Beyond reactions at the hydroxyl groups, this compound can undergo transformations that alter its fundamental carbon skeleton, such as elimination and rearrangement reactions.

Dehydration to Dienes:

Under forcing acidic conditions and heat, diols can undergo elimination reactions to form alkenes. The dehydration of this compound is expected to yield conjugated dienes. The preparation of 2,5-dimethyl-2,4-hexadiene (B125384) is explicitly mentioned as proceeding from the dehydration of 2,5-dimethyl-2,5-hexanediol, indicating this is a common transformation for this carbon skeleton. echemi.com For the 2,4-diol, acid-catalyzed elimination would likely proceed through a carbocation intermediate. Protonation of the tertiary hydroxyl group would form a stable tertiary carbocation at the C2 position. Subsequent elimination of a proton from the C3 or C4 position could lead to the formation of various diene isomers, with the conjugated 2,5-dimethyl-1,3-hexadiene and 2,5-dimethyl-2,4-hexadiene being thermodynamically favored products.

Pinacol-Type Rearrangements:

The classic pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol into a ketone. masterorganicchemistry.comwikipedia.org While this compound is a 1,4-diol, the principles of carbocation formation and rearrangement are highly relevant. Acid-catalyzed removal of the tertiary hydroxyl group generates a tertiary carbocation. orgoreview.comjove.com This intermediate could potentially undergo a 1,2-hydride shift from the C3 position to the C2 position, forming a new, resonance-stabilized carbocation adjacent to the secondary hydroxyl group. Subsequent deprotonation would yield a ketone, specifically 2,5-dimethyl-3-hexanone . This type of rearrangement results in a significant alteration of the carbon backbone and functional group placement. libretexts.org

The table below summarizes key reactions involving the carbon backbone.

| Reaction Type | Reagent/Catalyst | Temperature | Key Intermediate | Primary Product(s) |

| Dehydration | Acid Catalyst (e.g., Al₂O₃, H₃PO₄) | 180-300°C | Tertiary Carbocation | 2,5-Dimethyl-2,4-hexadiene, 2,5-Dimethyl-1,3-hexadiene |

| Rearrangement | Strong Acid (e.g., H₂SO₄) | Varies | Tertiary Carbocation, Rearranged Cation | 2,5-Dimethyl-3-hexanone |

| Oxidation | Oxidizing Agent (e.g., PCC, CrO₃) | Varies | N/A | 4-Hydroxy-2,5-dimethyl-3-hexanone |

Oxidation:

The presence of a secondary alcohol at the C4 position allows for selective oxidation. Unlike the tertiary alcohol, which is resistant to oxidation without C-C bond cleavage, the secondary alcohol can be oxidized to a ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or chromic acid. This would result in the formation of 4-hydroxy-2,5-dimethyl-3-hexanone , a hydroxyketone, without altering the carbon chain.

Stereochemical Investigations of 2,5 Dimethyl 2,4 Hexanediol and Its Derivatives

Diastereoselective Synthesis of 2,5-Dimethyl-2,4-hexanediol Isomers

The synthesis of this compound isomers can be achieved through various methods, often resulting in mixtures of diastereomers. One documented procedure involves the reductive cleavage of isobutylene (B52900) oxide with lithium 4,4'-di-tert-butylbiphenylide (LDBB) to form a lithium β-lithioalkoxide, which is then trapped with isobutyraldehyde. orgsyn.org This reaction yields this compound as a mixture of diastereomers. orgsyn.org The yield of the purified product after flash chromatography and vacuum distillation is reported to be in the range of 62-66%. orgsyn.org

Another approach involves the reduction of 2,6-dimethylcyclohexanone. While this has been explored for producing isomers of 2,6-dimethylcyclohexanol, the underlying principles of using reducing agents can be applied to the synthesis of diols. smith.edu For instance, the use of simple reducing agents has been shown to produce mixtures of isomers which can then be separated. smith.edu

Research into related diols, such as 2,5-hexanediol (B147014), has also provided insights into synthetic strategies. The reduction of acetonylacetone is a known method for producing 2,5-hexanediol. wikipedia.org Furthermore, syntheses starting from keto hexanoates have been developed. wikipedia.org These methods highlight the importance of the starting material and reaction conditions in determining the resulting diastereomeric ratio.

A one-step synthesis method for the related 2,5-dimethyl-2,5-hexanediol (B89615) has been patented, involving the reaction of acetylene (B1199291) and acetone (B3395972) in the presence of a potassium isobutoxide catalyst, followed by hydrogenation. google.comgoogle.com While this produces a different diol, the principles of controlling reaction conditions to favor certain isomers are relevant.

| Starting Materials | Reagents | Product | Yield | Reference |

| Isobutylene oxide, Isobutyraldehyde | Lithium 4,4'-di-tert-butylbiphenylide (LDBB) | This compound (diastereomeric mixture) | 62-66% | orgsyn.org |

Enantiomeric Resolution and Separation Techniques for this compound

The separation of enantiomers, or chiral resolution, is a critical step in obtaining stereochemically pure isomers of this compound. rsc.org This can be achieved through direct or indirect methods. mdpi.com Direct methods involve the use of a chiral selector to form transient diastereomeric complexes, while indirect methods involve reacting the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers that can then be separated. mdpi.com

Chromatographic Methods for this compound Enantiomers

Gas chromatography (GC) using chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. gcms.cz Cyclodextrin-based columns, in particular, have shown broad applicability for separating a wide range of chiral compounds, including alcohols and diols, often without the need for prior derivatization. gcms.cz These columns, such as those containing permethylated α-, β-, or γ-cyclodextrins dissolved in a polysiloxane phase, separate enantiomers based on the formation of reversible inclusion complexes. gcms.cz

For related diols, such as 2,5-hexanediol, lipase-catalyzed transesterification has been employed as a route to obtain each stereoisomer. acs.org This enzymatic resolution method can be highly enantioselective. Additionally, the separation of racemic and meso isomers of 2,5-hexanediol has been achieved through the formation of cyclic sulfites. acs.orgacs.org

High-performance liquid chromatography (HPLC) is another crucial chromatographic technique for chiral separations. rsc.org The development of chiral stationary phases for HPLC has largely replaced the need for chiral derivatizing agents in many applications. wikipedia.org

Chiral Derivatizing Agents in this compound Stereoisomer Analysis

Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org A classic example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The resulting diastereomeric esters, called Mosher's esters, exhibit different chemical shifts in their NMR spectra, allowing for the determination of enantiomeric excess. wikipedia.org

While the direct application of specific CDAs for this compound is not extensively detailed in the provided results, the principles are broadly applicable. For unsaturated compounds, ionic organometallic platinum complexes have been used as CDAs for enantiomeric purity determination via 195Pt NMR spectroscopy. researchgate.net The choice of derivatizing agent is crucial and can influence the degree of separation observed. chromatographyonline.com For instance, switching from a trifluoroacetyl to an acetyl derivative can alter the elution order in chiral GC. chromatographyonline.com

Conformational Analysis and Intramolecular Interactions in this compound

The conformational preferences of vicinal diols like this compound are significantly influenced by intramolecular hydrogen bonding. mdpi.com The presence of two hydroxyl groups in close proximity allows for the formation of a hydrogen bond between them, which can stabilize certain conformations. mdpi.com

In the gas phase or in aprotic solvents, intramolecular hydrogen bonding is a dominant factor in determining the conformational equilibrium. However, in protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with and potentially disrupt the intramolecular hydrogen bond. mdpi.com This leads to a dynamic equilibrium of different conformers in solution, with the relative populations depending on factors like temperature and solvent polarity.

Computational studies, such as those using density functional theory (DFT), are valuable tools for identifying low-energy conformers and understanding the energetic landscape of conformational changes. For related diols, these studies have shown that multiple conformers can exist within a narrow energy range. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), provide experimental evidence for conformational preferences through the analysis of chemical shifts and coupling constants. liverpool.ac.uk

Chiroptical Properties Research of this compound Stereoisomers

The chiroptical properties of a molecule, such as its optical rotation and circular dichroism (CD), are directly related to its stereochemistry. acs.org These properties arise from the differential interaction of the chiral molecule with left and right circularly polarized light. mdpi.com

The analysis of chiroptical properties, in conjunction with other spectroscopic techniques like NMR, provides a comprehensive picture of the three-dimensional structure of chiral molecules. acs.org

Mechanistic Organic Studies Involving 2,5 Dimethyl 2,4 Hexanediol

Reaction Kinetic Studies of 2,5-Dimethyl-2,4-hexanediol Transformations

Kinetic studies measure the rate of a chemical reaction and provide valuable information about the reaction mechanism, including the determination of the rate-limiting step.

The pinacol (B44631) rearrangement of 1,2-diols, such as this compound, is a classic example of a reaction studied through kinetics. masterorganicchemistry.com This acid-catalyzed reaction involves the conversion of a 1,2-diol to a ketone, known as a pinacolone (B1678379). researchgate.net The general mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent rearrangement of an adjacent group. masterorganicchemistry.comaakash.ac.in The rate of this rearrangement can be influenced by various factors, including the stability of the carbocation intermediate and the migratory aptitude of the shifting group. libretexts.org

In the case of symmetrical diols like pinacol itself (2,3-dimethyl-2,3-butanediol), the initial protonation and water loss can occur at either hydroxyl group with equal probability. libretexts.org However, for unsymmetrical diols, the hydroxyl group that forms a more stable carbocation upon its departure is preferentially protonated and eliminated.

Kinetic studies on the pinacol rearrangement have revealed that the migration of an alkyl or aryl group can be the rate-determining step after a reversible carbon-oxygen bond cleavage. masterorganicchemistry.com For instance, a significant kinetic isotope effect was observed when comparing the migration of a methyl group (CH₃) versus a deuterated methyl group (CD₃), indicating that the alkyl shift is involved in the slowest step of the reaction. masterorganicchemistry.com

The table below summarizes kinetic data for related reactions, illustrating the influence of structure on reaction rates.

| Reactant | Reaction | Conditions | Key Kinetic Findings |

| 2,5-Hexanediol (B147014) | Thermal Decomposition | 523.15-543.15 K | Obeys first-order kinetics. researchgate.net |

| 2-Methyltetrahydrofuran (MTHF) and 2,5-Dimethyltetrahydrofuran (B89747) (DMTHF) | Hydrogen Abstraction by HO₂ Radical | 500-2000 K | The total abstraction rate constant for DMTHF is higher than that for MTHF. researchgate.net |

| Pinacol | Pinacol Rearrangement | 60-113.5 °C | Carbon isotope effects suggest the mechanism involves both the formation of a carbocation and methyl migration as slow steps at higher temperatures. researchgate.net |

Isotope Labeling Investigations in this compound Reaction Mechanisms

Isotope labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C), chemists can follow the labeled atom's position in the products, providing definitive evidence for proposed reaction mechanisms.

In the context of the pinacol rearrangement, deuterium labeling has been instrumental in understanding the nuances of the mechanism. libretexts.org For example, studies on related diols have used deuterium labeling to confirm the occurrence of 1,2-hydride shifts and to distinguish between different possible pathways. researchgate.net When a diol is subjected to rearrangement conditions, the position of the deuterium label in the product can reveal whether a hydride or an alkyl/aryl group has migrated.

One study on the enzymatic acylation of meso-2,5-hexanediol used deuterium-labeled acetyl groups (AcO-d₃) to elucidate the reaction mechanism. acs.org The analysis of the resulting meso-diacetate showed that the reaction proceeded through direct S-acylation of the alcohol, rather than an intramolecular acyl migration, which was observed for a similar but shorter diol, meso-2,4-pentanediol. acs.org This highlights how subtle structural changes can alter the reaction pathway.

Furthermore, isotope labeling can provide insights into the reversibility of reaction steps. In some pinacol rearrangements, racemization of the starting diol has been observed to occur at the same rate as the rearrangement, which, when combined with isotopic labeling data, suggests that the initial carbocation formation is a reversible process. libretexts.org

Transition State Analysis in Reactions Involving this compound

The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. The study of transition states is crucial for a complete understanding of reaction kinetics and mechanisms. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for characterizing the geometry and energy of transition states. semanticscholar.org

For reactions like the pinacol rearrangement, theoretical studies have evaluated both concerted and stepwise pathways. masterorganicchemistry.com A concerted mechanism would involve the migration of a group occurring simultaneously with the departure of the leaving group, while a stepwise mechanism involves the formation of a distinct carbocation intermediate. masterorganicchemistry.com Some theoretical studies suggest that the pinacol rearrangement may proceed through a concerted mechanism in non-ionizing solvents. masterorganicchemistry.com

In the thermal decomposition of 2,5-hexanediol, a related compound, a concerted, semi-polar six-member cyclic transition state has been proposed based on the observed products and physicochemical properties. researchgate.net Computational studies on the reduction of a related compound located and characterized the transition states for the first and second steps of the reaction using calculations of intrinsic reaction coordinates and vibrational frequencies. researchgate.net

The table below provides examples of computational methods used to analyze transition states in reactions related to this compound.

| Reaction | Computational Method | Key Findings from Transition State Analysis |

| Thermal Decomposition of 2,5-hexanediol | B3LYP | Five stationary points corresponding to reactants, transition states, and products were located on the potential energy surface. researchgate.net |

| Hydrogen Abstraction from 2-Methyltetrahydrofuran and 2,5-Dimethyltetrahydrofuran | CBS-QB3 and CCSD(T)/cc-pVTZ//B3LYP/cc-pVTZ | Eight transition states were identified for MTHF and four for trans-DMTHF. researchgate.net |

| Cyclic Dehydration of Diols | M06-2X/def2-TZVP | Transition states were confirmed to have only one imaginary frequency, and intrinsic reaction coordinate calculations were used for verification. semanticscholar.org |

Role of Intermediates in this compound Chemical Reactions

Intermediates are species that are formed from the reactants and react further to give the products of a chemical reaction. They are typically short-lived and present at low concentrations. The identification and characterization of intermediates are key to confirming a proposed reaction mechanism.

In many acid-catalyzed reactions of this compound, carbocations are key intermediates. For instance, in the Sₙ1 reaction with hydrochloric acid to form 2,5-dichloro-2,5-dimethylhexane (B133102), the mechanism proceeds through the formation of a tertiary carbocation. chegg.comevitachem.com The hydroxyl group is first protonated by the acid to form a good leaving group (water). evitachem.com The departure of water results in a stable tertiary carbocation, which is then attacked by a chloride ion to yield the final product. chegg.comevitachem.com

Similarly, in the E1 elimination reaction, which can be a side reaction when the Sₙ1 reaction is heated, a carbocation intermediate is also formed. brainly.comchegg.com Instead of being attacked by a nucleophile, this carbocation can lose a proton from an adjacent carbon to form an alkene, such as 2,5-dimethyl-2,4-hexadiene (B125384). brainly.com The stability of the carbocation intermediate often dictates the major product in such reactions. brainly.com

In the acid-catalyzed hydrolysis of 2,5-dimethylfuran (B142691) to form hexane-2,5-dione, a related transformation, a carbocation stabilized by the furan (B31954) oxygen is a key intermediate. quora.com This is followed by the attack of water to form a hemi-ketal intermediate, which then breaks down to the final dione (B5365651) product. quora.com

The table below lists some important intermediates in reactions involving this compound and related compounds.

| Reaction | Intermediate Species | Role in the Mechanism |

| Sₙ1 reaction with HCl | Tertiary Carbocation | Formed after the departure of water; attacked by a chloride ion. chegg.comevitachem.com |

| E1 Elimination | Tertiary Carbocation | Loses a proton to form an alkene. brainly.comchegg.com |

| Acid-catalyzed hydrolysis of 2,5-dimethylfuran | Carbocation stabilized by furan oxygen, Hemiketal | The carbocation is attacked by water to form the hemiketal, which then yields the product. quora.com |

| Pinacol Rearrangement | Carbocation | Undergoes a 1,2-alkyl or 1,2-hydride shift to form a more stable, resonance-stabilized cation which is the protonated form of the ketone product. masterorganicchemistry.comaakash.ac.in |

Theoretical and Computational Chemistry of 2,5 Dimethyl 2,4 Hexanediol

Quantum Chemical Calculations on the Electronic Structure of 2,5-Dimethyl-2,4-hexanediol

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of molecules like this compound. These methods solve the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on diols and related systems focus on correlating hydrogen bond geometry with calculated spectroscopic data and electron density topology. researchgate.net For diols, DFT can be used to calculate properties such as optimized geometries, infrared frequencies, and NMR chemical shifts. researchgate.net

Research on various diols has shown that while spectroscopic shifts may suggest intramolecular hydrogen bonding, analysis of the electron density topology sometimes indicates the absence of a bond critical point, challenging the classical definition of a hydrogen bond in these systems. researchgate.net For instance, in 1,2-diols, the interaction between hydroxyl groups might be a combination of weak polarization and electrostatic effects rather than a formal hydrogen bond. researchgate.net DFT calculations, often using functionals like ωB97X-D, are also employed to optimize the geometries of diol clusters, such as those with water, to understand their interactions in different environments. aip.org

Table 1: Representative Calculated Properties for Diols using DFT

| Property | Description | Typical Application for Diols |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determining bond lengths, bond angles, and dihedral angles to predict the most stable conformation. aip.org |

| Vibrational Frequencies | Frequencies of molecular vibrations, corresponding to peaks in an IR spectrum. | Correlating calculated OH-stretch frequencies with the strength and nature of hydrogen bonds. researchgate.net |

| NMR Chemical Shifts | Prediction of the resonance frequency of atomic nuclei in a magnetic field. | Understanding how the electronic environment of protons is affected by intramolecular interactions. researchgate.net |

| Electron Density Topology | Analysis of the electron density distribution to identify chemical bonds and interactions. | Characterizing the nature of intramolecular O-H···O interactions. researchgate.net |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These high-level theoretical methods are utilized to explore the geometries and reaction pathways of diol systems. dal.ca For example, ab initio gradient methods have been used to refine the geometries of various conformations of diols like ethylene (B1197577) glycol, identifying the most stable forms which are often stabilized by internal hydrogen bonding. researchgate.net Such calculations can reveal subtle differences in bond distances and angles between conformers, which can vary by up to 0.01–0.02 Å and 5°, respectively. researchgate.net These methods are crucial for understanding reaction mechanisms at a molecular level, such as in organotin-mediated alkylations of diols. dal.ca

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with other molecules. nih.gov For a molecule like this compound, MD simulations can provide detailed information about its conformational dynamics and its interactions in solution or with biological systems.

The Automated Topology Builder (ATB) and Repository provides force fields for molecules like 2,5-Dimethyl-2,5-hexanediol (B89615), which are essential for conducting MD simulations. uq.edu.au These force fields allow for the study of biomolecule-ligand complexes and other applications. uq.edu.au MD simulations have been used to investigate the interactions of various hydroxylated compounds with systems like phospholipid bilayers. nih.gov These studies show how diols can induce changes in membrane structure, such as lateral expansion and thinning, by forming hydrogen bonds with lipid headgroups. nih.gov The unique structure of diols, with their capacity for hydrogen bonding, plays a significant role in these interactions. solubilityofthings.com

Table 2: Interactions of Diols Studied by Molecular Dynamics Simulations

| Interaction Type | System Studied | Key Findings |

|---|---|---|

| Diol-Water Clusters | Ethylene glycol and water | Provides insight into photoionization and reactivity in environments like the interstellar medium. aip.org |

| Diol-Membrane | Various diols with DPPC lipid bilayer | Diols can disorder lipid chains and form cross-linking layers via hydrogen bonds on the membrane surface. nih.gov |

| Protein Preservation | Small molecular solutes in glassy media | Amorphous glassy matrices can protect proteins from desiccation stress. acs.org |

| Binary Mixtures | [Emim][NTf2] with 2-Propoxyethanol | Studies volumetric and spectroscopic properties to understand molecular interactions in ionic liquid mixtures. researchgate.net |

Computational Prediction of Reactivity and Selectivity in this compound Systems

Computational chemistry is instrumental in predicting the reactivity and selectivity of chemical reactions involving diols. Theoretical studies can elucidate reaction mechanisms and explain product distributions. For example, computational investigations into the boron-catalyzed selective deoxygenation of terminal 1,2-diols have shown that cyclic pathways are favored because they minimize steric repulsion and prevent over-reduction. acs.org

Similarly, the atmospheric oxidation of gem-diols has been studied computationally, revealing that the reaction proceeds through the formation of a peroxy adduct, which then undergoes a proton-coupled electron transfer to form an organic acid. nih.gov These calculations can predict reaction barriers and rate constants, providing a detailed understanding of the reaction kinetics. nih.gov For reactions involving substituted diols, computational modeling can also be used to predict stereoselectivity by modeling the transition states.

Conformational Energy Landscape Mapping of this compound

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Mapping its conformational energy landscape involves identifying all stable conformers and the energy barriers for interconversion between them.

The presence of adjacent hydroxyl groups in vicinal diols allows for intramolecular hydrogen bonding, which significantly influences the preferred conformational states. For many substituted diols, this leads to a preference for gauche conformations over the anti-conformations that would be expected based on steric hindrance alone, a phenomenon known as the "gauche effect". The conformational analysis of substituted cyclohexanediols has also been a subject of research. core.ac.uk The chair conformation is generally the most stable for cyclohexane (B81311) rings, being free of angle and torsional strain. pressbooks.pub The study of related substituted systems, like trimethylene sulfites, indicates that several derivatives exist to a considerable degree in non-chair conformations. cdnsciencepub.com For a flexible chain like this compound, the rotational barriers around the C-C bonds will determine a complex landscape of staggered and eclipsed conformations, with the relative energies being influenced by steric interactions of the methyl groups and potential intramolecular hydrogen bonding between the hydroxyl groups.

Table 3: Common Conformational Features in Diols

| Feature | Description | Relevance to this compound |

|---|---|---|

| Gauche Effect | Preference for gauche conformation in molecules with electronegative substituents. | The hydroxyl groups may favor a gauche arrangement around the C3-C4 bond due to electronic interactions. |

| Intramolecular H-Bonding | Formation of a hydrogen bond between the two hydroxyl groups within the same molecule. | Can stabilize certain conformations, significantly affecting the energy landscape. researchgate.net |

| Steric Hindrance | Repulsive interaction between bulky groups (e.g., methyl groups). | The methyl groups at C2 and C5 will create steric strain, disfavoring certain conformations. |

| Chair/Boat Conformations | Not directly applicable to the acyclic backbone, but principles of staggered/eclipsed arrangements are. | The carbon backbone will adopt staggered conformations to minimize torsional strain, similar to the principle in cyclohexane's chair form. pressbooks.pub |

Synthetic Utility and Applications of 2,5 Dimethyl 2,4 Hexanediol As a Research Precursor

Utilization of 2,5-Dimethyl-2,4-hexanediol in Complex Organic Synthesis

Detailed research findings on the use of this compound as a direct precursor in complex organic synthesis are not extensively available in the public domain.

There is no readily available scientific literature that documents the specific use of this compound as a building block in the synthesis of natural products.

The role of this compound as a direct precursor for the synthesis of monomers for advanced materials is not well-documented. In contrast, its isomer, 2,5-Dimethyl-2,5-hexanediol (B89615), is known to be a precursor for the dimethacrylate monomer, 2,5-Dimethyl-2,5-hexanediol dimethacrylate (DHDMA). This monomer is utilized as a cross-linking agent in the synthesis of various polymers. The conversion involves the esterification of the hydroxyl groups of 2,5-Dimethyl-2,5-hexanediol with methacrylic acid.

This compound as a Chiral Auxiliary or Ligand Precursor in Catalysis Research

There is a lack of specific studies detailing the application of this compound as a chiral auxiliary or as a precursor for chiral ligands in catalysis research. Chiral auxiliaries are crucial components in asymmetric synthesis, guiding the stereochemical outcome of a reaction. While a wide variety of chiral diols are employed for this purpose, the specific use of the 2,4-isomer of 2,5-dimethylhexanediol has not been a focus of published research.

Synthesis of Novel Heterocyclic Systems from this compound

While the synthesis of heterocyclic systems from diols is a common strategy in organic chemistry, specific examples starting from this compound are not prominently featured in the literature. However, the isomer 2,5-Dimethyl-2,5-hexanediol has been shown to be a versatile precursor for various heterocyclic compounds. For instance, it undergoes dehydration catalyzed by heteropoly acids to form cyclic ethers through a stereospecific intramolecular SN2 mechanism. chemicalbook.comottokemi.com Furthermore, its reaction with nitriles in the presence of concentrated sulfuric acid yields Δ¹-pyrrolines. chemicalbook.comottokemi.com It has also been utilized in the synthesis of six- and seven-membered heterocyclic boron compounds that feature an intramolecular N-B bond. chemicalbook.comottokemi.com

| Precursor | Reagents | Product Class |

| 2,5-Dimethyl-2,5-hexanediol | Heteropoly acid | Cyclic ethers |

| 2,5-Dimethyl-2,5-hexanediol | Nitriles, H₂SO₄ | Δ¹-Pyrrolines |

| 2,5-Dimethyl-2,5-hexanediol | Boron-containing reagents | Heterocyclic boron compounds |

Advanced Analytical Methodologies for Research on 2,5 Dimethyl 2,4 Hexanediol

Advanced Spectroscopic Characterization Techniques for 2,5-Dimethyl-2,4-hexanediol Research

Spectroscopic techniques are indispensable for probing the molecular structure and properties of this compound. Advanced methods provide detailed insights into its stereochemistry, conformational preferences, and fragmentation behavior.

Due to the presence of two chiral centers at the C2 and C4 positions, this compound can exist as a pair of enantiomers (2R, 4R and 2S, 4S) and a meso compound (2R, 4S or 2S, 4R). One-dimensional NMR provides initial structural information, but multi-dimensional NMR techniques are essential for the unambiguous assignment of stereochemistry. rsc.orgfrontiersin.org

Correlated Spectroscopy (COSY) experiments establish proton-proton coupling networks. For this compound, COSY spectra would reveal correlations between the hydroxyl protons and the protons on the adjacent carbons, as well as couplings between the methine (CH-OH) and methylene (B1212753) (CH2) protons along the hexane (B92381) backbone. This helps in assigning the protons within the spin system. princeton.eduresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons. princeton.edu In the context of this compound, NOESY is critical for differentiating between diastereomers. For instance, specific through-space interactions between the methyl groups and other protons on the hexane chain will differ significantly between the meso and enantiomeric forms, allowing for their distinction.

The analysis of coupling constants and NOE intensities can provide detailed information about the preferred conformations of the different stereoisomers in solution.

Table 1: Representative 1H and 13C NMR Chemical Shift Assignments for Diol Structures Note: This table presents expected chemical shift regions for diol structures similar to this compound, as specific data for this compound is not readily available in the cited literature. Actual values can vary based on solvent and stereochemistry.

| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C(CH3)2 | ~1.2 | ~25-30 | HMBC to C2, C3 |

| CH-OH | ~3.5-4.0 | ~70-75 | COSY with CH2 and OH; HSQC to C4 |

| CH2 | ~1.5-1.8 | ~35-45 | COSY with CH-OH; HSQC to C3 |

| OH | Variable | N/A | COSY with CH-OH |

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for investigating the conformational isomers of this compound. researchgate.net The vibrational modes of the molecule are sensitive to its geometry, particularly the orientation of the two hydroxyl groups.

FTIR Spectroscopy : The O-H stretching region (around 3200-3600 cm⁻¹) is particularly informative. In dilute solutions of non-polar solvents, a sharp band corresponding to the free (non-hydrogen-bonded) hydroxyl group is expected. A broader, lower-frequency band indicates the presence of intramolecular hydrogen bonding between the two hydroxyl groups. The position and shape of this band can provide insights into the strength and geometry of the hydrogen bond, which in turn defines the molecular conformation. nih.govresearchgate.net The C-O stretching and C-C skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) are also sensitive to conformational changes. chemicalbook.com

Raman Spectroscopy : Raman spectroscopy complements FTIR, especially for studying skeletal vibrations and vibrations of non-polar bonds. Since the O-H bond is highly polar, its Raman signal is typically weak, making this technique more suitable for analyzing the carbon backbone. Conformational changes affect the polarizability of the molecule, leading to shifts in the Raman bands.

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformers can be identified and their relative energies estimated. This combined approach allows for a detailed understanding of the conformational landscape of the molecule. researchgate.net

Table 2: Key Vibrational Modes for Conformational Analysis of this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Gained |

|---|---|---|---|

| Free O-H Stretch | 3600 - 3650 | FTIR | Presence of non-hydrogen bonded conformers |

| Intramolecular H-bonded O-H Stretch | 3200 - 3550 | FTIR | Presence and strength of H-bonded conformers |

| C-H Stretch | 2850 - 3000 | FTIR, Raman | Confirms aliphatic structure |

| C-O Stretch | 1000 - 1200 | FTIR | Sensitive to conformation around C-O bond |

| C-C Skeletal Vibrations | 800 - 1100 | Raman | Probes the conformation of the carbon backbone |

Mass spectrometry (MS) is a crucial tool for obtaining molecular weight information and for studying the fragmentation patterns of this compound, which can help in tracing reaction pathways. libretexts.org Electron Ionization (EI) is a common technique used for this purpose.

The mass spectrum of this compound is characterized by the absence or very low intensity of the molecular ion peak (m/z 146) due to the facile fragmentation of alcohols. libretexts.org Key fragmentation pathways include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a dominant process for alcohols. For this compound, this would lead to the formation of stable oxonium ions.

Dehydration: The loss of a water molecule (M-18) is a common fragmentation route for diols. aip.org

Cleavage of the C3-C4 bond: This would split the molecule into two fragments.

In mechanistic studies, MS can be used to identify products and intermediates. For example, in the synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102) from the diol using HCl, mass spectrometry is used to confirm the structure of the product by identifying the molecular ion peak and the characteristic isotopic pattern of chlorine. By using isotopically labeled starting materials (e.g., with ¹⁸O or ²H), the movement of atoms can be traced through a reaction sequence, providing definitive evidence for proposed mechanisms.

Table 3: Predicted Key Mass Spectral Fragments for this compound Based on general fragmentation patterns of alcohols. libretexts.orgaip.org

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [M - H₂O]⁺ | Loss of water |

| 113 | [M - H₂O - CH₃]⁺ | Loss of water followed by a methyl radical |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage at C2-C3 or C4-C5 |

| 59 | [C₃H₇O]⁺ | Cleavage resulting from the tertiary alcohol moiety |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic methods are fundamental for separating the stereoisomers of this compound, monitoring the progress of reactions, and assessing the purity of the final product. fishersci.cafujifilm.com

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like diols. lcms.cz When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative information and structural identification. For reaction monitoring, small aliquots can be withdrawn from the reaction mixture over time and analyzed by GC to determine the consumption of reactants and the formation of products. Purity assessment is routinely performed by GC, with commercial suppliers often specifying purity levels determined by this method. thermofisher.com The separation of diastereomers (meso vs. enantiomeric pair) is often achievable on specific capillary columns. escholarship.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for less volatile derivatives of this compound or for preparative scale separations. Chiral stationary phases can be employed in HPLC to separate the (2R, 4R) and (2S, 4S) enantiomers. For reaction monitoring, HPLC can track the concentrations of starting materials and products, especially in complex reaction mixtures.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase Example | Detector | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Fused silica (B1680970) capillary column (e.g., CP-Select 624 CB) lcms.cz | FID, MS | Purity assessment, reaction monitoring, separation of diastereomers |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | UV, RI | Analysis of reaction mixtures |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | UV, Polarimeter | Separation of enantiomers |

X-ray Crystallography of this compound Derivatives for Structural Proof

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including absolute configuration. However, obtaining suitable single crystals of the parent this compound can be challenging due to its relatively low melting point and potential for conformational disorder.

To overcome this, researchers often prepare crystalline derivatives. By reacting the diol with a suitable reagent, a more complex molecule with a higher propensity to form high-quality crystals can be synthesized. For instance, reacting the diol to form esters, urethanes, or cyclic derivatives like acetals or ketals can facilitate crystallization. The crystal structure of the derivative reveals the relative stereochemistry of the chiral centers. If a chiral reagent of known absolute configuration is used, the absolute stereochemistry of the diol can also be determined. While specific crystallographic data for derivatives of this compound are not prevalent in the literature, this remains a standard and powerful strategy for unambiguous structural proof in related systems. oup.com

In Situ Spectroscopic Methods for Reaction Observation

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling. researchgate.net This provides valuable kinetic and mechanistic data under the actual reaction conditions.

In Situ FTIR Spectroscopy : This is a particularly powerful tool for observing reactions involving this compound. By inserting a fiber-optic probe (e.g., an Attenuated Total Reflectance, ATR, probe) directly into the reaction vessel, the vibrational spectrum of the reaction mixture can be recorded continuously. researchgate.net For example, in an esterification reaction, one could monitor the decrease in the intensity of the diol's O-H stretching band and the simultaneous increase in the carbonyl (C=O) stretching band of the ester product. This allows for the calculation of reaction rates and the detection of transient intermediates.

In Situ NMR Spectroscopy : While less common for routine monitoring due to instrumentation requirements, in situ NMR can provide exceptionally detailed information about the species present in a reaction mixture over time. researchgate.netwustl.edu This method can track the disappearance of reactant signals and the appearance of product signals, helping to identify intermediates and elucidate complex reaction networks without disturbing the system.

Emerging Research Directions and Future Perspectives on 2,5 Dimethyl 2,4 Hexanediol

Integration of Machine Learning and AI in 2,5-Dimethyl-2,4-hexanediol Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research in organic chemistry, and the study of diols like this compound is no exception. nso-journal.org These computational tools offer the potential to accelerate discovery and optimize processes in several ways.

In the context of this compound, AI could be employed to:

Predict Reaction Yields and Selectivity: By analyzing data from previous syntheses and transformations of similar diols, ML models could predict the most effective catalysts and reaction conditions to maximize the yield of desired products. nso-journal.orgsoftformance.com

Discover Novel Applications: AI can screen large databases of molecules to identify potential new applications for this compound based on its predicted interactions with other compounds or materials. cas.org

Optimize Manufacturing Processes: AI can analyze real-time data from chemical manufacturing processes to identify opportunities for optimization, leading to increased efficiency and reduced costs. chemcopilot.com

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of this compound into other valuable chemicals is a key area of research, with a strong focus on developing novel and more efficient catalytic systems. mdpi.com Catalysts play a crucial role in determining the selectivity and efficiency of chemical reactions. acs.org

Current research is exploring a range of catalysts for diol transformations, including:

Heterogeneous Catalysts: These are solid catalysts that are easy to separate from the reaction mixture, making them more sustainable and cost-effective for industrial processes. uninsubria.it Examples include zeolites, clays, and metal oxides, which have been investigated for the dehydration of 2,5-dimethyl-2,5-hexanediol (B89615) to produce 2,5-dimethyl-2,4-hexadiene (B125384). taylorfrancis.com The use of solid acid catalysts like Amberlite® IR-120H in combination with a metal catalyst like Pt/C has shown high yields in the conversion of 2,5-hexanedione (B30556) to 2,5-dimethyltetrahydrofuran (B89747), with 2,5-hexanediol (B147014) as a key intermediate. researchgate.net

Homogeneous Catalysts: While often more difficult to separate, homogeneous catalysts can offer higher activity and selectivity. Research into complexes like Ru(triphos)(CH3CN)32 has demonstrated its effectiveness in the hydrogenation of 2,5-hexanedione to produce 2,5-hexanediol. researchgate.net

Biocatalysts: Enzymes are highly specific and can operate under mild conditions, offering a green alternative to traditional chemical catalysts. The use of yeast and specific enzymes like butanediol (B1596017) dehydrogenase has been explored for the synthesis of related diols like 2,5-hexanediol and 3,4-hexanediol (B1617544). smolecule.comwikipedia.org

The table below summarizes some of the catalytic systems being explored for transformations involving diols.

| Catalyst Type | Example | Transformation | Reference |

| Heterogeneous | H-BEA Zeolite | Cyclodehydration of 2,5-dimethylhexane-2,5-diol to 2,2,5,5-tetramethyloxolane | mdpi.com |

| Heterogeneous | Clay-based adsorbents (Mega Dry, Granosil 750 JF) | Dehydration of 2,5-dimethyl-2,5-hexanediol to 2,5-dimethyl-2,4-hexadiene | taylorfrancis.com |

| Heterogeneous | Pd/C | Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol to 2,5-Dimethyl-2,5-hexanediol | chemicalbook.com |

| Heterogeneous | Pt/C and Amberlite® IR-120H | Conversion of 2,5-hexanedione to 2,5-dimethyltetrahydrofuran (via 2,5-hexanediol) | researchgate.net |

| Homogeneous | Ru(triphos)(CH3CN)32 | Hydrogenation of 2,5-hexanedione to 2,5-hexanediol | researchgate.net |

The ongoing exploration of these and other novel catalytic systems is crucial for developing more efficient and selective methods for the synthesis and transformation of this compound.

Development of Sustainable and Circular Approaches for this compound Chemistry

The principles of green chemistry and the concept of a circular economy are increasingly influencing chemical research and manufacturing. acs.org For this compound, this translates to a focus on developing more sustainable synthesis routes and utilizing renewable feedstocks.

A key area of research is the production of diols from bio-based resources. mdpi.com For example, researchers have demonstrated the synthesis of 2,5-dimethylhexane-2,5-diol from bio-based methyl levulinate, a byproduct of sugar dehydration. mdpi.com This approach offers a renewable alternative to traditional petrochemical-based syntheses. The resulting bio-based diol can then be used to produce other valuable chemicals, such as the solvent 2,2,5,5-tetramethyloxolane (TMO). mdpi.com

The development of a circular economy for chemicals involves designing processes that minimize waste and maximize the reuse and recycling of materials. alibaba.com In the context of this compound, this could involve:

Catalyst Recycling: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of sustainable chemistry. researchgate.net

Solvent Recovery and Reuse: Processes that minimize solvent use or employ recyclable solvents contribute to a more circular approach. mdpi.com

Waste Valorization: Exploring ways to convert byproducts from the synthesis of this compound into valuable materials.

The table below highlights some of the bio-based routes being explored for the synthesis of related diols.

| Starting Material | Intermediate | Product | Reference |

| Glucose | Methyl Levulinate | 2,5-dimethylhexane-2,5-diol | mdpi.com |

| Glucose | 2,5-Dimethylfuran (B142691) | 2,5-dimethylhexane-2,5-diol | mdpi.com |

| Isobutanol | 2,5-dimethylhexa-2,4-diene | 2,5-dimethylhexane-2,5-diol | mdpi.com |

By embracing these sustainable and circular approaches, the chemical industry can reduce its environmental footprint while continuing to produce valuable chemicals like this compound.

Interdisciplinary Research at the Interface of this compound Chemistry and Other Fields

The versatility of this compound and related diols lends itself to interdisciplinary research, creating opportunities at the interface of chemistry and other scientific fields.

One significant area of interdisciplinary research is in materials science . Diols are important monomers for the synthesis of polymers and resins. wikipedia.orgtcichemicals.cominnospk.com this compound, with its two hydroxyl groups, can serve as a building block for creating new polymers with specific properties. tcichemicals.com Research in this area could lead to the development of novel materials for a variety of applications, including coatings, adhesives, and plastics. innospk.com

Another emerging interdisciplinary field is the development of biomaterials . The biocompatibility of certain diols makes them potential candidates for use in medical devices and regenerative medicine. smolecule.com For example, 3,4-hexanediol is being explored as a scaffold material for promoting cell growth and tissue regeneration. smolecule.com While specific research on this compound in this area is less documented, its structural similarities to other diols suggest potential for future investigation.

The development of sustainable fuels is another area where interdisciplinary collaboration is crucial. Research into converting biomass-derived carbohydrates into fuels involves a combination of biotechnology, chemistry, and engineering. researchgate.net The conversion of glucose to 2,3-butanediol (B46004) and subsequently to other fuel-related compounds is an example of such an interdisciplinary effort. researchgate.net

The continued exploration of these interdisciplinary avenues will be key to unlocking the full potential of this compound and driving innovation in a wide range of fields.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for identifying 2,5-dimethyl-2,4-hexanediol and distinguishing it from structural isomers?

- Methodological Answer : Raman spectroscopy is effective for differentiating isomers like 2,5-dimethyl-1,5-hexadiene and 2,5-dimethyl-2,4-hexadiene by analyzing vibrational frequencies and depolarization ratios. Gas chromatography (GC) coupled with mass spectrometry (MS) can further resolve mixtures using retention indices and fragmentation patterns. For stereoisomers (e.g., (2R,5R)-hexane-2,5-diol), chiral column chromatography or optical rotation measurements are essential .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .

- Ventilation : Work in a fume hood to avoid inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers .

- Storage : Keep in a cool, dry place away from ignition sources.

Q. How is this compound synthesized, and what catalysts are commonly employed?

- Methodological Answer : A high-yield method involves dehydrating 2,5-dimethyl-2,5-hexanediol using montmorillonite clay catalysts at 200–300°C. The reaction is typically conducted in a continuous flow reactor with methanol as a co-solvent to suppress by-products like tetramethyltetrahydrofuran. Yields exceeding 80% are achievable under optimized conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize 2,5-dimethyl-2,4-hexadiene yield while minimizing by-products?

- Methodological Answer :

-

Temperature Control : Maintain 250–280°C; temperatures >300°C promote polymerization and 1,5-hexadiene formation .

-

Catalyst Selection : Montmorillonite clay outperforms acidic catalysts (e.g., H₂SO₄) by reducing side reactions. Catalyst activation at 150°C for 2 hours enhances efficiency.

-

Solvent System : Methanol (1:1 v/v with diol) improves selectivity by stabilizing intermediates.

-

Analytical Validation : Use gas-liquid partition chromatography (GLPC) with anisole as an internal standard for quantification .

Run No. Temp (°C) Flow Rate (ml/min) Yield (%) By-Products (%) 1 200 0.5 49.6 29.8 (tetramethyl-THF) 2 250 1.0 82.1 8.3 3 340 0.7 35.4 51.2 (polymers)

Q. What mechanistic insights explain the formation of by-products during dehydration of this compound?

- Methodological Answer : The reaction proceeds via a carbocation intermediate. At lower temperatures (<200°C), intramolecular cyclization dominates, forming tetramethyltetrahydrofuran. At higher temperatures (>300°C), β-hydride elimination shifts favor 1,5-hexadiene. Computational modeling (DFT studies) can map energy barriers for competing pathways, guiding catalyst design to stabilize transition states toward the desired 2,4-hexadiene .

Q. How does this compound function as a chelating agent, and what experimental techniques quantify its metal-binding efficacy?

- Methodological Answer : The diol’s hydroxyl groups coordinate metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. To assess chelation:

- Titration Methods : Use EDTA displacement assays with UV-Vis monitoring (e.g., at 245 nm for Fe³⁺ complexes).

- Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kd) and stoichiometry.

- X-ray Crystallography : Resolves 3D structures of metal-diol complexes .

Q. What computational approaches are suitable for predicting the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent effects on diol conformation.

- Density Functional Theory (DFT) : Calculate transition-state geometries for dehydration pathways.

- Chirality Analysis : Software like Gaussian or ORCA can predict optical activity using polarizability tensors .

Data Contradictions and Resolution

- vs. 22 : While reports high yields using montmorillonite clay, notes competing isomerization under acidic conditions. Resolution lies in pH control; montmorillonite’s mild acidity minimizes side reactions compared to strong acids like H₃PO₄.

- Safety Data ( vs. 7) : classifies the diol as non-hazardous, but emphasizes chelation-related risks. Researchers should treat it as a potential irritant and assess metal interactions case-by-case.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.